molecular formula C13H16ClFN2O B7577547 (2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone

(2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone

Cat. No. B7577547
M. Wt: 270.73 g/mol
InChI Key: FORZABURMRSREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone, also known as CFP, is a chemical compound that has been studied for its potential use in scientific research. CFP belongs to the class of phenylpiperazine derivatives, which are known to have various biological activities.

Mechanism of Action

The exact mechanism of action of (2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone is not fully understood. However, it is known to bind to the dopamine D3 receptor and the sigma-1 receptor, which are both involved in various physiological processes.
Biochemical and Physiological Effects:
(2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone has been shown to have various biochemical and physiological effects. It has been reported to induce the release of dopamine in the striatum, suggesting that it may have potential as a treatment for dopamine-related disorders such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of (2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone is that it is relatively easy to synthesize, making it readily available for use in scientific research. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research involving (2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone. One area of interest is the development of (2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone-based compounds with improved potency and selectivity for the dopamine D3 receptor and the sigma-1 receptor. Another area of interest is the investigation of (2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone's potential as a treatment for dopamine-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of (2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone and its potential effects on various physiological processes.

Synthesis Methods

The synthesis of (2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone involves the reaction of 2-chloro-6-fluoroacetophenone with 3,5-dimethylpiperazine in the presence of a base. The reaction yields (2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone as a white solid with a melting point of 137-139°C.

Scientific Research Applications

(2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone has been studied for its potential use as a ligand for various receptors, including the dopamine D3 receptor and the sigma-1 receptor. It has also been investigated for its potential use as a tool compound for studying the function of these receptors.

properties

IUPAC Name

(2-chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFN2O/c1-8-6-17(7-9(2)16-8)13(18)12-10(14)4-3-5-11(12)15/h3-5,8-9,16H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORZABURMRSREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone

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